D-Glyceraldehyde-3,3'-d2: A Technical Guide to Chemical Properties and Stability
D-Glyceraldehyde-3,3'-d2: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for D-Glyceraldehyde-3,3'-d2. This isotopically labeled monosaccharide is a valuable tool for metabolic research, particularly in studies involving glycolysis and related pathways.
Core Chemical Properties
D-Glyceraldehyde-3,3'-d2 is a deuterated form of D-glyceraldehyde, a key intermediate in carbohydrate metabolism. The deuterium labeling at the C3 position provides a stable isotopic tracer for tracking metabolic fates of glyceraldehyde and its downstream products.
| Property | Value | Source |
| IUPAC Name | (2R)-3,3-dideuterio-2,3-dihydroxypropanal | [1] |
| Molecular Formula | C₃H₄D₂O₃ | [1] |
| Molecular Weight | 92.09 g/mol | [1] |
| Physical State | Assumed to be a colorless, crystalline solid, similar to its non-deuterated counterpart. | [2] |
| Melting Point | 145 °C (for non-deuterated D-Glyceraldehyde) | [2] |
| Boiling Point | 140-150 °C at 0.8 mmHg (for non-deuterated D-Glyceraldehyde) | [2] |
| Solubility | Soluble in water. | [3] |
Stability and Storage
Proper storage is crucial to maintain the chemical and isotopic integrity of D-Glyceraldehyde-3,3'-d2. As with many aldehydes and isotopically labeled compounds, degradation can occur if not stored under optimal conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage. | Minimizes chemical degradation and potential for isotopic exchange.[4][5] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Aldehydes are susceptible to oxidation.[5] |
| Moisture | Store in a desiccator or dry box. | The compound is likely hygroscopic.[4] |
| Light | Protect from light by using an amber vial or storing in a dark location. | Light can catalyze degradation.[6] |
Experimental Protocols
Synthesis of D-Glyceraldehyde-3,3'-d2
While the full text of the original synthesis protocol by G.R. Gray and R. Barker from their 1971 paper in Carbohydrate Research is not publicly available, the synthesis of D-Glyceraldehyde-3,3'-d2 would likely involve the reduction of a suitable D-glyceric acid derivative with a deuterium source. A plausible synthetic route is outlined below. This should be considered a general methodology, and the original publication should be consulted for specific details and reaction conditions.
Hypothesized Synthetic Workflow
Caption: A plausible synthetic route to D-Glyceraldehyde-3,3'-d2.
Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
D-Glyceraldehyde-3,3'-d2, after enzymatic or chemical phosphorylation to its 3-phosphate derivative, can be used as a substrate to study the kinetics of GAPDH. The activity of GAPDH is typically measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Principle: Glyceraldehyde-3-phosphate + NAD⁺ + Pi <=> 1,3-bisphosphoglycerate + NADH + H⁺
Reagents:
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Triethanolamine buffer (100 mM, pH 7.6)
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D-Glyceraldehyde-3,3'-d2 3-phosphate solution
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ATP solution (for in-situ phosphorylation if starting with the aldehyde)
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3-Phosphoglycerate kinase (for coupled assay)
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NAD⁺ solution
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Inorganic phosphate (Pi) source (e.g., sodium phosphate)
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GAPDH enzyme solution
Procedure:
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Prepare a reaction mixture containing triethanolamine buffer, NAD⁺, and inorganic phosphate in a cuvette.
-
Add the D-Glyceraldehyde-3,3'-d2 3-phosphate solution to the mixture.
-
Initiate the reaction by adding the GAPDH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Experimental Workflow for GAPDH Assay
Caption: A typical workflow for measuring GAPDH activity.
Biological Context: The Glycolytic Pathway
D-Glyceraldehyde-3-phosphate is a central intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH. The deuterated analog, D-Glyceraldehyde-3,3'-d2, can be used to trace the flow of the glyceraldehyde moiety through this and other interconnected pathways. The enzyme GAPDH catalyzes a key step in the payoff phase of glycolysis.
Role of GAPDH in Glycolysis
Caption: The glycolytic pathway highlighting the GAPDH-catalyzed step.
